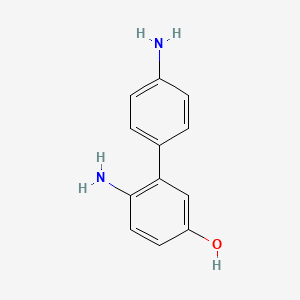

4-Amino-3-(4-aminophenyl)phenol

描述

4-Amino-3-(4-aminophenyl)phenol is a phenolic compound featuring two primary amine groups attached to a benzene ring.

属性

CAS 编号 |

110504-77-3 |

|---|---|

分子式 |

C12H12N2O |

分子量 |

200.24 g/mol |

IUPAC 名称 |

4-amino-3-(4-aminophenyl)phenol |

InChI |

InChI=1S/C12H12N2O/c13-9-3-1-8(2-4-9)11-7-10(15)5-6-12(11)14/h1-7,15H,13-14H2 |

InChI 键 |

GAERKXWXVVOXTE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)N)N |

规范 SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)N)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly influence molecular properties. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., -NH₂) enhance conjugation and polarizability, favoring applications in catalysis or conductive polymers .

- Bulky substituents (e.g., -CF₃) reduce solubility but improve thermal stability .

- Azo-linked derivatives (e.g., ) exhibit strong absorbance, making them suitable for analytical or dye applications .

准备方法

Nitrosation of Precursor Phenols

The synthesis of 4-amino-3-(4-aminophenyl)phenol may begin with nitrosation of a phenolic precursor. In analogous systems, such as 4-amino-3-methylphenol, m-cresol undergoes nitrosation using sodium nitrite and hydrochloric acid at 3–10°C to form 4-nitroso intermediates. For the target compound, 3-(4-nitrophenyl)phenol could serve as a starting material. Nitrosation at the para position relative to the hydroxyl group would require precise temperature control (<10°C) and stoichiometric sodium nitrite (1:0.68 ratio to phenol). Challenges include competing nitroso group formation at alternate positions, necessitating directing groups or steric blocking agents.

Catalytic Hydrogenation of Nitroso Intermediates

Post-nitrosation, catalytic hydrogenation reduces nitroso groups to amines. The patent CN103508908A demonstrates that palladium-based catalysts (e.g., 5% Pd/C) in methanol at 20–40°C under 0.5 MPa H₂ achieve >99% purity for 4-amino-3-methylphenol. Adapting this to 4-nitroso-3-(4-nitrophenyl)phenol would require sequential reduction: first converting the nitroso group to an amine, followed by reduction of the nitro group on the pendant phenyl ring. Raney nickel or platinum catalysts may enhance selectivity for multi-nitro substrates, though reaction times may extend to 8–12 hours.

Suzuki Coupling-Based Synthesis

Boronic Acid Intermediate Preparation

A divergent route employs Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone. 3-Bromo-4-nitrophenol reacts with 4-aminophenylboronic acid in a Pd(PPh₃)₄-catalyzed coupling (1–5 mol% Pd, 80°C, DME/H₂O). This method avoids regioselectivity issues but requires protection of the phenol and amine groups during coupling. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxyl and acetylation of the amine ensures compatibility with basic coupling conditions.

Post-Coupling Reduction

Post-coupling, deprotection and reduction steps yield the target compound. Hydrogenation over Pd/C (0.1–0.3 equiv) in ethanol at 25°C reduces nitro groups to amines while preserving the biphenyl linkage. Yields for analogous reductions exceed 85% when using ammonia or trimethylamine as promoters. Critical parameters include solvent polarity (methanol > ethanol > isopropanol) and H₂ pressure (0.1–0.5 MPa).

Protective Group Strategies

Sequential Amine Protection

To prevent over-reduction or side reactions, temporary protection of one amine group is essential. Acetylation with acetic anhydride (1.2 equiv, pyridine catalyst) selectively masks the primary amine on the pendant phenyl ring. Subsequent nitrosation and reduction of the phenol-adjacent nitroso group proceeds unimpeded. Final deprotection using 6M HCl at 60°C restores the free amine without degrading the phenolic core.

Orthogonal Deprotection Challenges

Orthogonal deprotection schemes are complicated by the compound’s acid sensitivity. Boc (tert-butoxycarbonyl) groups, removable under mild acidic conditions (e.g., TFA/DCM), may offer compatibility. However, competing cleavage of the biphenyl ether linkage under strong acids necessitates careful optimization.

Purification and Characterization

Solvent Recrystallization

Crude this compound is purified via alcoholic recrystallization, mirroring methods for 4-amino-3-methylphenol. Methanol/water mixtures (1:4 ratio) at 40–70°C dissolve impurities while the product crystallizes at 10–15°C. This achieves ≥99.5% purity, as validated by HPLC with UV detection at 254 nm.

Chromatographic Techniques

For trace impurity removal, silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers. However, the compound’s polarity necessitates modified mobile phases (e.g., methanol/chloroform, 1:9) to prevent tailing.

Scalability and Industrial Considerations

Catalytic System Recycling

Pd/C catalysts from hydrogenation steps are reclaimed via filtration, with reactivation through oxidative treatment (H₂O₂, 30%). Catalyst lifetimes exceed 10 cycles before activity drops below 90%.

Waste Stream Management

Nitrosation byproducts (e.g., sodium chloride, residual nitrite) require neutralization with lime (CaO) to precipitate heavy metals. Methanol distillate from purification steps is recycled, achieving >95% solvent recovery.

Comparative Method Analysis

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitrosation-Reduction | 3-(4-Nitrophenyl)phenol | Pd/C | 78–82 | 99.3–99.7 |

| Suzuki Coupling | 3-Bromo-4-nitrophenol | Pd(PPh₃)₄ | 65–70 | 98.5 |

| Protective Group | 4-Acetamidophenylboronic acid | Raney Ni | 85–88 | 99.1 |

常见问题

Q. What are the key physicochemical properties of 4-Amino-3-(4-aminophenyl)phenol relevant to experimental design?

The compound has a molecular formula of C₁₈H₁₈N₃O₃PS , a molecular weight of 387.393 g/mol , and a melting point of 156°C . Its density (1.421 g/cm³ ) and solubility profile (e.g., in polar solvents) are critical for determining storage conditions (e.g., protection from light, room temperature storage) and reaction solvent selection. These properties also influence its stability in aqueous or organic matrices, which must be considered during synthesis or biological assay design .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

Reverse-phase HPLC using columns like Newcrom R1 is effective for separation and quantification. Key parameters include:

- Mobile phase : A gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

- Detection : UV absorption at 220–280 nm, optimized for phenolic and amine functional groups.

- Retention time : Calibrated against standards to confirm purity . Structural confirmation can be achieved via NMR (for aromatic proton environments) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p)) can model the compound’s HOMO-LUMO gap , charge distribution, and aromaticity. For example:

- Exact exchange terms (e.g., hybrid functionals) improve accuracy in thermochemical predictions, as demonstrated in similar aminophenol derivatives .

- Validation against experimental UV-Vis spectra or redox potentials ensures reliability. Computational workflows should include solvent effects (e.g., PCM models) for biological or electrochemical applications .

Q. What strategies mitigate electrochemical interference when using this compound derivatives in enzyme immunoassays?

Substituting phenyl phosphate with 4-aminophenyl phosphate reduces oxidation potential (e.g., +200 mV vs. Ag/AgCl compared to +850 mV for phenol). This minimizes background current from impurities like NaN₃ and prevents electrode fouling. Key parameters:

- Applied potential : Optimize below +300 mV to avoid oxidizing interferents.

- Electrode material : Use carbon-based electrodes modified with Nafion to enhance selectivity .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Controlled validation : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer).

- Degradation analysis : Monitor stability via HPLC under varying light, temperature, and oxygen levels. For example, store solutions in amber vials at –20°C to prevent photodegradation .

- Solvent selection : Use co-solvents like DMSO (≤10%) to enhance aqueous solubility without denaturing enzymes in assays .

Q. What are the optimal conditions for chromatographic separation of this compound from complex mixtures?

Methodological Considerations

- Synthetic route design : While direct synthesis methods are not detailed in the evidence, analogous pathways (e.g., thiophosphorylation of 4-aminophenol) could be inferred. Optimize reaction pH (6–8) and temperature (60–80°C) to avoid side reactions .

- Safety protocols : Follow guidelines for handling aromatic amines (e.g., use fume hoods, PPE) as per SDS recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。